4-Chloro-2-((4-fluorobenzyl)thio)pyridine
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Overview
Description
4-Chloro-2-((4-fluorobenzyl)thio)pyridine is an organic compound with the molecular formula C₁₂H₉ClFNS and a molecular weight of 253.72 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a (4-fluorobenzyl)thio group at the 2-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 4-Chloro-2-((4-fluorobenzyl)thio)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The 4-chloropyridine undergoes nucleophilic substitution with 4-fluorobenzyl chloride to form the desired product.
Chemical Reactions Analysis
4-Chloro-2-((4-fluorobenzyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
4-Chloro-2-((4-fluorobenzyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((4-fluorobenzyl)thio)pyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-((4-fluorobenzyl)thio)pyridine include:
- 4-Chloro-2-((4-methylbenzyl)thio)pyridine
- 4-Chloro-2-((4-chlorobenzyl)thio)pyridine
- 4-Chloro-2-((4-bromobenzyl)thio)pyridine
These compounds share the pyridine ring and chloro substitution but differ in the substituent on the benzyl group. The unique combination of the chloro and (4-fluorobenzyl)thio groups in this compound may confer distinct chemical and biological properties .
Properties
CAS No. |
1346707-45-6 |
---|---|
Molecular Formula |
C12H9ClFNS |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C12H9ClFNS/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
InChI Key |
FBAKZTKDUAYNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)F |
Origin of Product |
United States |
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